

Pharmacological Profile of Androgen Receptor Modulators: A Technical Guide Template

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Compound of Interest		
Compound Name:	Androgen receptor-IN-5	
Cat. No.:	B12380237	Get Quote

Disclaimer: Publicly available information on a specific molecule designated "Androgen receptor-IN-5" is not available at the time of this writing. The following guide is a template designed for researchers, scientists, and drug development professionals to structure the pharmacological profile of a novel androgen receptor (AR) modulator. The data presented are illustrative placeholders, and the experimental protocols are generalized based on common practices in the field.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1][2][3][4][5] It plays a crucial role in the development and maintenance of male reproductive tissues and has been implicated in the progression of prostate cancer.[6][7] Modulators of the AR, including agonists, antagonists, and selective androgen receptor modulators (SARMs), are of significant therapeutic interest. This document provides a comprehensive pharmacological profile of a hypothetical AR modulator, herein referred to as "Compound X," as a template for profiling novel AR-targeting compounds.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of Compound X.

Table 1: In Vitro Activity of Compound X



Parameter	Assay Type	Cell Line	Value
Binding Affinity (Ki)	Radioligand Binding Assay	LNCaP	1.5 nM
Functional Activity (IC50)	Luciferase Reporter Assay	HEK293	10.2 nM
Functional Activity (EC50)	Luciferase Reporter Assay	HEK293	5.8 nM
Selectivity vs. PR (IC50)	Luciferase Reporter Assay	T47D	>10,000 nM
Selectivity vs. GR (IC50)	Luciferase Reporter Assay	HeLa	>10,000 nM
Selectivity vs. MR (IC50)	Luciferase Reporter Assay	СНО	>5,000 nM
Cellular Proliferation (GI50)	MTS Assay	VCaP	25 nM

Table 2: Pharmacokinetic Properties of Compound X (in vivo, rodent model)

Parameter	Route of Administration	Value	Units
Bioavailability (F%)	Oral	45	%
Half-life (t1/2)	Intravenous	8.2	hours
Peak Plasma Concentration (Cmax)	Oral (10 mg/kg)	1.2	μМ
Time to Peak Concentration (Tmax)	Oral (10 mg/kg)	2.0	hours
Clearance (CL)	Intravenous	0.5	L/h/kg
Volume of Distribution (Vd)	Intravenous	3.1	L/kg



Experimental ProtocolsRadioligand Binding Assay

This assay quantifies the affinity of a test compound for the androgen receptor.

- Cell Line: LNCaP cells, known to endogenously express the androgen receptor.
- Radioligand: [3H]-Mibolerone, a high-affinity synthetic androgen.
- Procedure:
 - Prepare LNCaP cell lysates.
 - Incubate the cell lysate with a fixed concentration of [3H]-Mibolerone and varying concentrations of the test compound.
 - After incubation, separate the bound from the unbound radioligand using a filter-binding apparatus.
 - Quantify the radioactivity of the bound ligand using liquid scintillation counting.
 - Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
 - Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This assay measures the functional activity of a compound as an agonist or antagonist of the androgen receptor.

- Cell Line: HEK293 cells transiently co-transfected with a human AR expression vector and a reporter plasmid containing an androgen response element (ARE) upstream of the luciferase gene.
- Procedure:
 - Plate the transfected cells in a 96-well plate.



- For antagonist activity, pre-incubate the cells with varying concentrations of the test compound, followed by stimulation with a known AR agonist (e.g., dihydrotestosterone, DHT). For agonist activity, incubate the cells with varying concentrations of the test compound alone.
- After incubation, lyse the cells and measure the luciferase activity using a luminometer.
- For antagonists, calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximum luciferase activity induced by the agonist.
- For agonists, calculate the EC50 value, which is the concentration of the compound that produces 50% of its maximal response.

In Vivo Xenograft Model

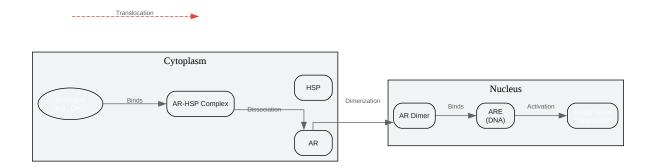
This protocol assesses the anti-tumor efficacy of a compound in a preclinical cancer model.

- Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing xenografts of an androgen-sensitive prostate cancer cell line (e.g., VCaP).
- Procedure:
 - Implant VCaP cells subcutaneously into the flank of the mice.
 - Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.
 - Administer the test compound or vehicle daily via the desired route (e.g., oral gavage).
 - Measure tumor volume and body weight regularly.
 - At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for proliferation markers).

Signaling Pathways and Experimental Workflows Androgen Receptor Signaling Pathway



The following diagram illustrates the classical genomic signaling pathway of the androgen receptor. In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[1] Upon binding to an androgen, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[1][4] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA to regulate the transcription of target genes.[1][4]



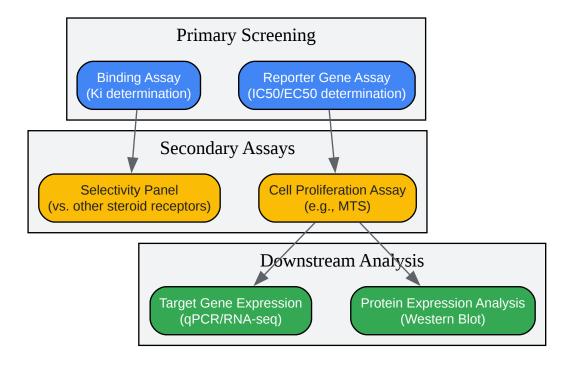
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Caption: Canonical Androgen Receptor Signaling Pathway.

Experimental Workflow for In Vitro Profiling

The diagram below outlines a typical workflow for the initial in vitro characterization of a novel androgen receptor modulator.





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Caption: Workflow for In Vitro Characterization of an AR Modulator.

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